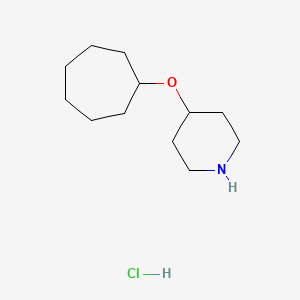

4-(Cycloheptyloxy)piperidine hydrochloride

Vue d'ensemble

Description

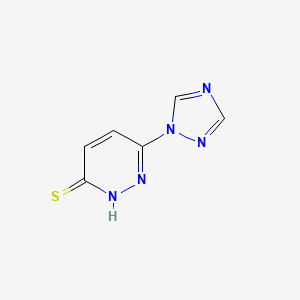

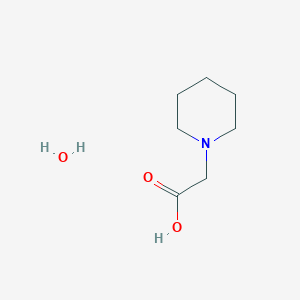

“4-(Cycloheptyloxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H24ClNO . It is a derivative of piperidine, an organic compound that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . It can be viewed as a derivative of 4-piperidone, which is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .

Synthesis Analysis

The synthesis of piperidine derivatives like “4-(Cycloheptyloxy)piperidine hydrochloride” often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . For instance, the conjugate reduction of dihydropyridones has generally been carried out using expensive L or K-Selectrides, as catalytic hydrogenation often leads to over reduction . The use of zinc/acetic acid enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones .Molecular Structure Analysis

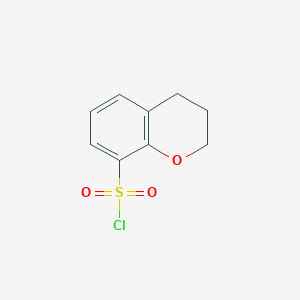

The molecular structure of “4-(Cycloheptyloxy)piperidine hydrochloride” is based on the piperidine and 4-piperidone structures. Piperidine is a six-membered ring with five methylene bridges and one amine bridge . 4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH . The “4-(Cycloheptyloxy)” part of the compound indicates a cycloheptyl group attached to the piperidine ring via an ether linkage .Chemical Reactions Analysis

Piperidine derivatives, including “4-(Cycloheptyloxy)piperidine hydrochloride”, can undergo various chemical reactions. For instance, the conjugate reduction of dihydropyridones to various racemic or enantiopure 4-piperidones or indolizidinones can be achieved using zinc/acetic acid . Moreover, a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields .Applications De Recherche Scientifique

Applications in Drug Discovery and Pharmacology

Piperidine derivatives are significant in the development of new therapeutic agents. They have been incorporated into molecules with various pharmacological activities, including antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. The flexibility of the piperidine ring allows for modifications that can lead to significant differences in the medicinal potential of the resulting molecules. For instance, modifications to the piperidine nucleus have been shown to impact pharmacokinetic and pharmacodynamics factors of the molecules, suggesting a broad potential for piperidine derivatives in drug discovery and development (Rathi et al., 2016).

Anticancer Research

Piperine, a piperidine alkaloid found in black pepper, has shown potential as an anticancer agent in preclinical studies. It affects various mechanisms of action, such as enhancing the antioxidant system, increasing the level and activity of detoxifying enzymes, and inhibiting the proliferation and survival of various cancerous cell lines. These findings underline the promise of piperidine derivatives like piperine in anticancer research and the need for further investigation into their therapeutic potential (Manayi et al., 2017).

Antioxidant Research

The study of antioxidants and their implications in various fields, including medicine and pharmacy, highlights the importance of piperidine derivatives. Research on vitamin E, vitamin C, and their derivatives in membrane mimetic systems provides insights into the antioxidant activity of these compounds. Factors such as the lipophilicity of the oxidant and antioxidant, and the micro-environment of the reaction medium, play critical roles in determining the reactivity of these compounds, suggesting the potential of piperidine derivatives in antioxidant research (Liu, 1995).

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(Cycloheptyloxy)piperidine hydrochloride”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-cycloheptyloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO.ClH/c1-2-4-6-11(5-3-1)14-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEVHELDHMCJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cycloheptyloxy)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)